

# Application Notes: Quantitative Assessment of Antibody-Drug Conjugate Internalization using Flow Cytometry

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## Compound of Interest

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## Introduction

Antibody-Drug Conjugates (ADCs) represent a powerful class of targeted therapies, combining the specificity of a monoclonal antibody with the potent cell-killing ability of a cytotoxic payload. [1] The therapeutic efficacy of an ADC is critically dependent on its ability to bind to a specific antigen on the tumor cell surface, be internalized, and subsequently release its cytotoxic payload within the cell.[1][2] Therefore, the accurate measurement and characterization of ADC internalization are paramount for the selection and optimization of ADC candidates during drug development.[1]

Flow cytometry is a robust, high-throughput technique that facilitates the quantitative analysis of ADC internalization at the single-cell level.[1] This method allows for the rapid assessment of the rate and extent of internalization, providing crucial data to inform the selection of antibodies with optimal internalization properties for ADC development.[1] These application notes provide detailed protocols for assessing ADC internalization using two primary flow cytometry-based methods: direct fluorescent labeling and the use of pH-sensitive dyes.

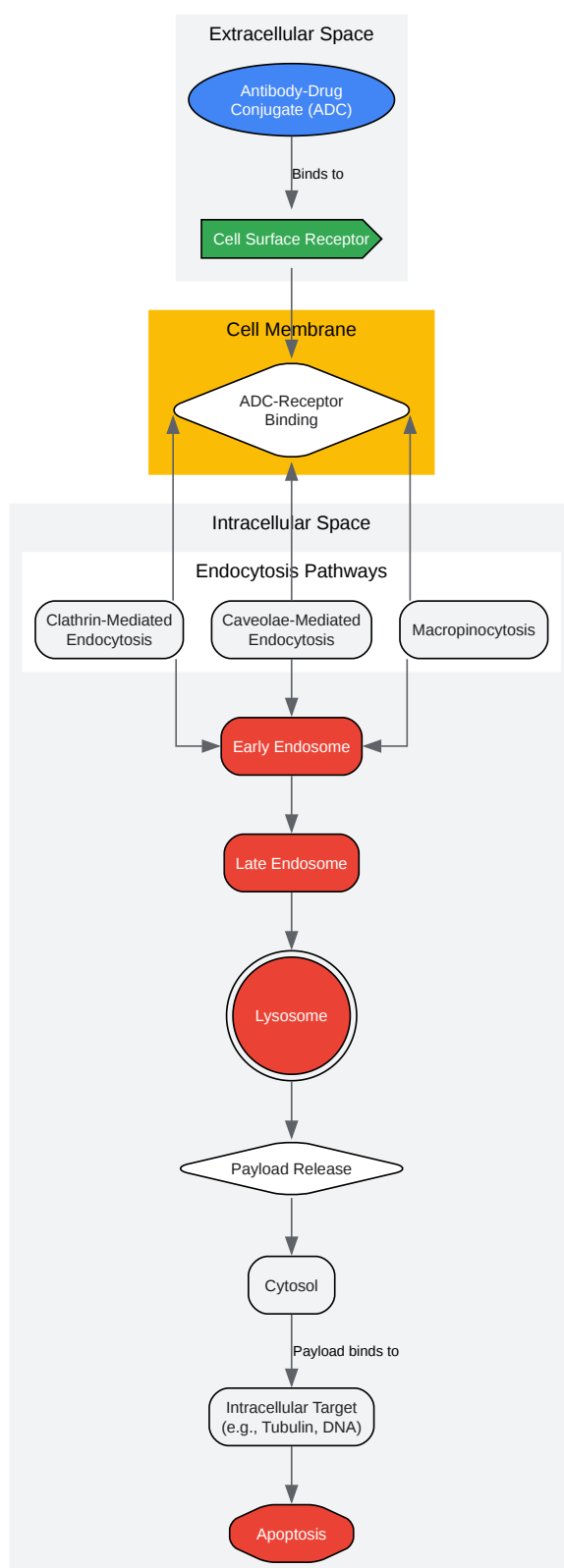
## Principle of the Assay

The quantification of ADC internalization via flow cytometry relies on the measurement of increased intracellular fluorescence over time. This can be achieved through two primary approaches:

- **Directly Labeled ADC:** The ADC is conjugated to a standard fluorophore. To differentiate between surface-bound and internalized ADC, a quenching antibody or an acid wash can be employed to eliminate the signal from the non-internalized ADC on the cell surface.[1] The residual fluorescence is proportional to the amount of internalized ADC.[1]
- **pH-Sensitive Dyes:** This method utilizes dyes that are non-fluorescent or weakly fluorescent at a neutral pH (like cell culture medium) but become highly fluorescent in the acidic environment of endosomes and lysosomes (pH 4.7-5.5).[1][3][4] This provides a high signal-to-noise ratio for specifically detecting internalized ADCs.[5]

## Signaling Pathways for ADC Internalization

The canonical pathway for the activation of internalizing ADCs begins with the binding of the ADC to its target receptor on the cell surface, followed by internalization into endosomes. The ADC is then trafficked to lysosomes, where the linker is cleaved by lysosomal proteases, releasing the free drug into the cytosol. The drug then binds to its intracellular target, such as microtubules or DNA, leading to apoptosis.[6] The primary internalization pathways for ADCs are dependent on endocytosis and can be broadly categorized as clathrin-mediated endocytosis (CME), caveolae-mediated endocytosis, and macropinocytosis.[7][8][9]



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Caption: Generalized signaling pathway of ADC binding, internalization, trafficking, and payload release.

## Experimental Protocols

### Method 1: Directly Labeled ADC with Fluorescence Quenching

This protocol describes the assessment of ADC internalization using a directly labeled fluorescent ADC followed by quenching of the cell-surface signal.

Materials:

- Antigen-positive and antigen-negative cell lines
- Complete cell culture medium
- Fluorescently labeled ADC of interest
- Isotype control antibody labeled with the same fluorophore
- Phosphate-buffered saline (PBS)
- Quenching solution (e.g., anti-fluorophore antibody or acid wash buffer: 0.2 M acetic acid, 0.5 M NaCl, pH 2.5)[10]
- FACS tubes or 96-well U-bottom plates
- Flow cytometer

Procedure:

- Cell Preparation:
  - Seed antigen-positive and antigen-negative cells in appropriate culture vessels and grow to the desired confluency.
  - Harvest cells using a non-enzymatic cell dissociation buffer and wash with cold PBS.

- Resuspend cells in cold complete cell culture medium at a concentration of  $1 \times 10^6$  cells/mL.
- ADC Incubation:
  - Add the fluorescently labeled ADC and isotype control to the cell suspensions at various concentrations.
  - Incubate the cells on ice for 30 minutes to allow for binding to the cell surface.[11]
  - For internalization, transfer the tubes or plates to a 37°C, 5% CO<sub>2</sub> incubator for various time points (e.g., 0, 1, 4, 8, 24 hours).[5] A parallel set of samples should be kept on ice (4°C) as a negative control for internalization.[12]
- Quenching and Staining:
  - At each time point, wash the cells twice with cold PBS.
  - To quench the surface fluorescence, resuspend the cells in the quenching solution (e.g., anti-fluorophore antibody or acid wash buffer) and incubate for 10 minutes at 4°C.[10]
  - Wash the cells twice with cold PBS to remove the quenching solution.
  - Resuspend the final cell pellet in FACS buffer.
- Data Acquisition and Analysis:
  - Acquire data on a flow cytometer, measuring the fluorescence intensity in the appropriate channel.
  - Analyze the data to quantify the mean fluorescence intensity (MFI) of the cell populations. The increase in MFI over time in the 37°C samples compared to the 4°C controls corresponds to the extent of internalization.

## Method 2: pH-Sensitive Dye-Based Internalization Assay

This protocol utilizes a pH-sensitive dye that fluoresces in the acidic environment of the endosomes and lysosomes upon ADC internalization.[5]

**Materials:**

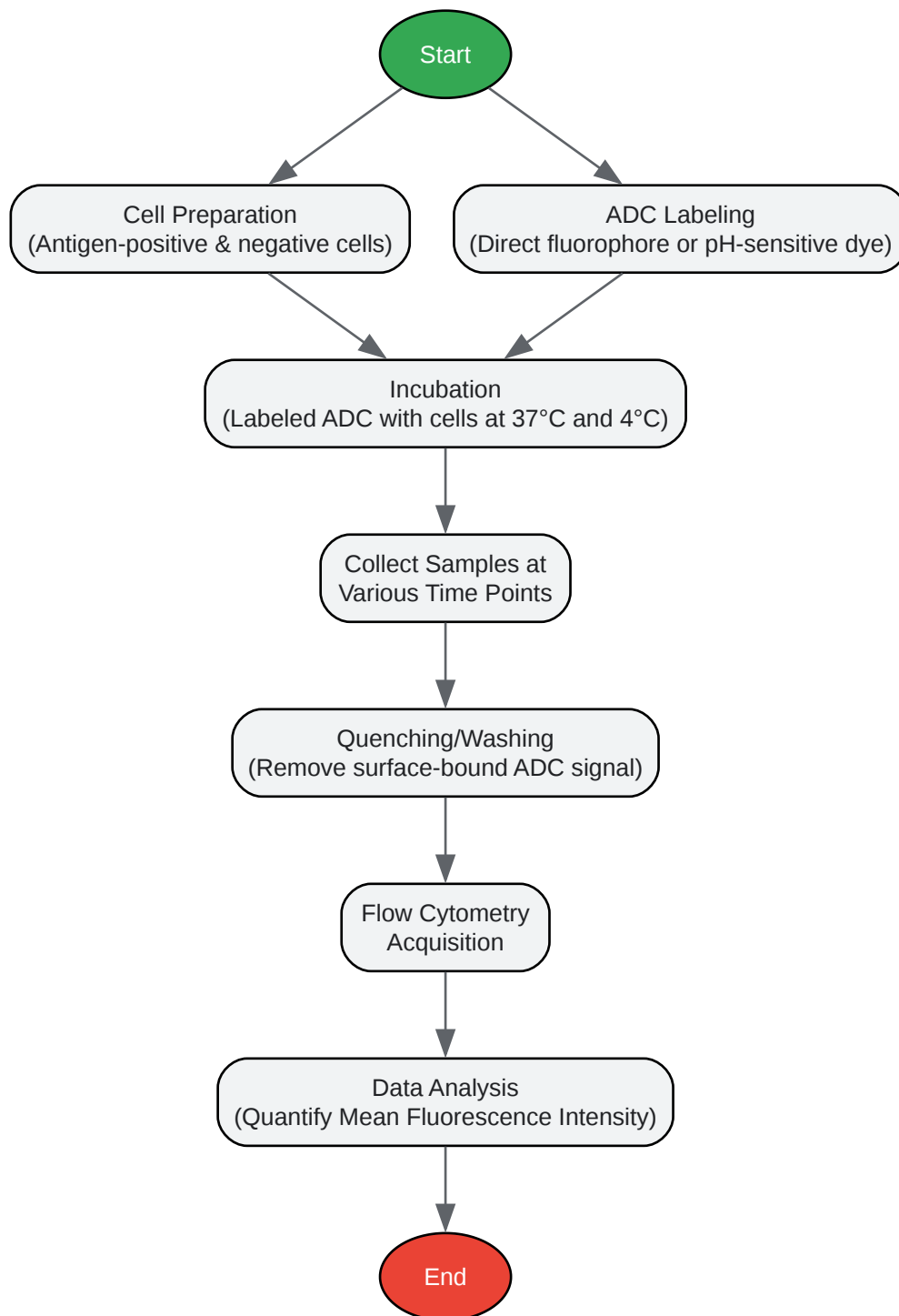
- Antigen-positive and antigen-negative cell lines
- Complete cell culture medium
- ADC of interest
- pH-sensitive dye labeling kit (e.g., pHrodo™ Red)
- Isotype control antibody
- Phosphate-buffered saline (PBS)
- FACS tubes or 96-well U-bottom plates
- Flow cytometer

**Procedure:**

- ADC Labeling:
  - Covalently label the ADC and isotype control antibody with the pH-sensitive dye according to the manufacturer's protocol.[\[5\]](#)
- Cell Preparation:
  - Seed antigen-positive and antigen-negative cells in a 96-well plate and culture overnight.[\[12\]](#)
- ADC Incubation:
  - Prepare serial dilutions of the labeled ADC and isotype control antibody in cell culture medium.
  - Remove the culture medium from the cells and add the antibody dilutions.
  - Incubate the plate at 37°C and 5% CO<sub>2</sub> for the desired time course (e.g., 1, 4, 8, 24 hours).[\[12\]](#)

- Data Acquisition and Analysis:
  - At each time point, wash the cells with cold PBS.
  - Detach cells using a non-enzymatic cell dissociation buffer and resuspend in FACS buffer. [\[12\]](#)
  - Acquire data on a flow cytometer, measuring the fluorescence intensity in the appropriate channel.
  - Analyze the data to quantify the increase in fluorescence over time, which corresponds to the extent of internalization. [\[12\]](#)

## Experimental Workflow



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Caption: General experimental workflow for assessing ADC internalization using flow cytometry.

## Data Presentation

The quantitative data obtained from flow cytometry experiments can be summarized in the following tables for clear comparison.

Table 1: ADC Internalization as a Function of Time

Time (hours)	Mean Fluorescence Intensity (MFI) - Antigen-Positive Cells (37°C)	Mean Fluorescence Intensity (MFI) - Antigen-Positive Cells (4°C)	Percent Internalization (%)
0			
1			
4			
8			
24			

$$\text{Percent Internalization (\%)} = \left[ \frac{\text{MFI at } 37^{\circ}\text{C} - \text{MFI at } 4^{\circ}\text{C}}{\text{MFI at } 37^{\circ}\text{C}} \right] \times 100 [13]$$

Table 2: Comparison of Internalization for Different ADCs

ADC Candidate	Target Antigen	Incubation Time (hours)	Mean Fluorescence Intensity (MFI) at 37°C	Half-life of Internalization (hours)
ADC 1	HER2	24		
ADC 2	HER2	24		
ADC 3	TROP2	24		
Isotype Control	-	24	N/A	

Internalization half-life can be calculated from a time-course experiment by plotting the internalization score versus time.[\[14\]](#)

## Troubleshooting

Problem	Possible Cause	Solution
Low or no ADC internalization observed	Poor antibody binding	Verify antibody affinity and specificity for the target antigen. Titrate the antibody concentration to find the optimal binding conditions. <a href="#">[12]</a>
Cell line not expressing the target antigen	Confirm target antigen expression levels using techniques like flow cytometry or western blotting. <a href="#">[12]</a>	
Experimental artifacts	Optimize incubation time and temperature. Internalization is an active process that occurs at 37°C. A parallel plate incubated at 4°C should be used as a negative control. <a href="#">[12]</a>	
High background fluorescence	Non-specific binding of the ADC	Include an isotype control antibody labeled with the same dye. Use a blocking agent (e.g., Fc block) before adding the ADC.
Incomplete quenching	Optimize the concentration of the quenching antibody or the duration and pH of the acid wash.	

## Conclusion

The protocols outlined in these application notes provide a robust framework for the quantitative assessment of ADC internalization using flow cytometry. By employing either direct

fluorescent labeling with quenching or pH-sensitive dyes, researchers can effectively characterize the internalization kinetics of ADC candidates. This critical information aids in the selection of antibodies with desirable internalization properties, ultimately contributing to the development of more effective and safer ADC therapeutics.

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